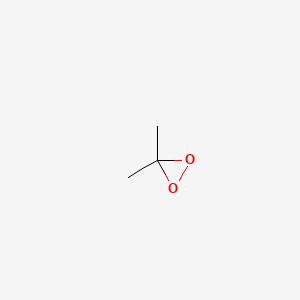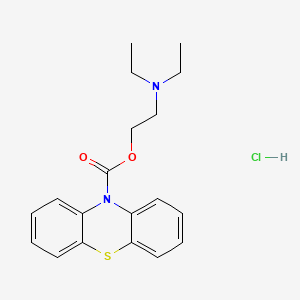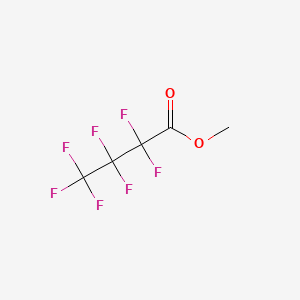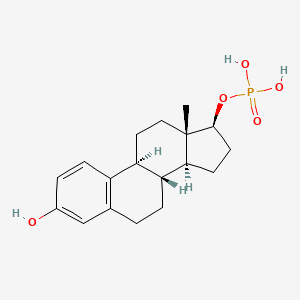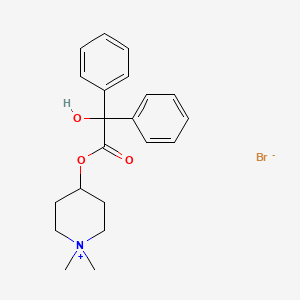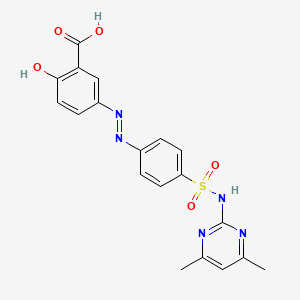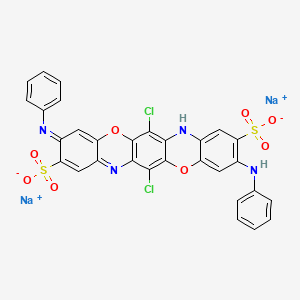
Lanthanum carbonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum carbonate is a chemical compound with the formula La₂(CO₃)₃. It is a white, hygroscopic powder that is primarily used in medicine as a phosphate binder to treat hyperphosphatemia in patients with chronic kidney disease . Lanthanum carbonate is also utilized in various industrial applications, including the production of certain high-temperature superconductors and as a catalyst in hydrocarbon cracking .
Mechanism of Action
Target of Action
Lanthanum carbonate hydrate, also known as lanthanum(3+);tricarbonate;hydrate, primarily targets dietary phosphate . This compound is used to treat elevated phosphate levels, particularly in patients with chronic kidney disease .
Mode of Action
This compound acts as a phosphate binder . It binds to dietary phosphate in the gut, forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed . In vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 .
Biochemical Pathways
By binding to dietary phosphate and preventing its absorption in the intestine, this compound affects the phosphate metabolism pathway . This action reduces both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .
Pharmacokinetics
The oral bioavailability of lanthanum is low (approximately 0.001%) . When administered as lanthanum carbonate, plasma concentrations in patients receiving long-term therapy (doses of up to 3 g/day) are reported to be around 0.5 ng/mL, irrespective of the treatment duration .
Result of Action
The primary result of this compound’s action is the reduction of serum phosphate levels in patients with end-stage renal disease (ESRD) . By forming insoluble lanthanum phosphate complexes that pass through the GI tract unabsorbed, it effectively reduces the absorption of phosphate .
Action Environment
The action of this compound can be influenced by the environment in the gut. For instance, in vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 . Additionally, this compound forms carbonates in a humid CO2 containing atmosphere like air within hours . Exposure to moist air or water may also affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum carbonate can be synthesized through a reaction between lanthanum chloride and sodium bicarbonate. The process involves adding a small amount of sodium bicarbonate solution to an acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Subsequently, sodium bicarbonate is added to the lanthanum chloride at a constant speed, allowing both precipitation and neutralization reactions to occur simultaneously. This method ensures the production of lanthanum carbonate at a low pH environment (below 4.0), reducing the risk of generating lanthanum carbonate hydroxide .
Industrial Production Methods: In industrial settings, lanthanum carbonate is produced through similar precipitation methods, often involving the use of lanthanum oxide or lanthanum hydroxide as starting materials. These materials are reacted with carbon dioxide or carbonate sources under controlled conditions to yield lanthanum carbonate .
Chemical Reactions Analysis
Types of Reactions: Lanthanum carbonate undergoes several types of chemical reactions, including:
Acid-Base Reactions: Lanthanum carbonate reacts with acids to form lanthanum salts and carbon dioxide.
Thermal Decomposition: Upon heating, lanthanum carbonate decomposes to form lanthanum oxide and carbon dioxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with lanthanum carbonate.
Temperature: Thermal decomposition typically occurs at elevated temperatures.
Major Products Formed:
Lanthanum Salts: Lanthanum chloride, lanthanum sulfate, and lanthanum nitrate.
Lanthanum Oxide: Formed through thermal decomposition.
Scientific Research Applications
Lanthanum carbonate has a wide range of scientific research applications:
Comparison with Similar Compounds
Calcium Carbonate: Another phosphate binder used in the treatment of hyperphosphatemia. Unlike lanthanum carbonate, calcium carbonate can increase calcium levels in the blood, which may lead to hypercalcemia.
Aluminum Hydroxide: Previously used as a phosphate binder but has fallen out of favor due to the risk of aluminum toxicity.
Sevelamer: A non-calcium, non-metal phosphate binder that is also used to manage hyperphosphatemia.
Uniqueness of Lanthanum Carbonate: Lanthanum carbonate is unique in its ability to bind phosphate effectively without significantly affecting calcium levels in the blood. This makes it a safer option for patients who are at risk of hypercalcemia .
Lanthanum carbonate’s versatility in various fields, from medicine to industry, highlights its importance as a multifunctional compound. Its unique properties and applications make it a valuable asset in scientific research and practical applications.
Properties
CAS No. |
54451-24-0 |
|---|---|
Molecular Formula |
CH4LaO4 |
Molecular Weight |
218.95 g/mol |
IUPAC Name |
carbonic acid;lanthanum;hydrate |
InChI |
InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
InChI Key |
LIOPFGUJULMLEN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[La+3].[La+3] |
Canonical SMILES |
C(=O)(O)O.O.[La] |
Color/Form |
White powder |
density |
2.6 |
physical_description |
Other Solid; Dry Powder |
solubility |
Practically insoluble. Soluble in acids Practically insoluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[8-(2-Carboxyethyl)-9,10-dioxatricyclo[6.2.2.02,7]dodeca-2,4,6,11-tetraen-1-yl]propanoic acid](/img/structure/B1199079.png)
